REACTION_CXSMILES
|
[C:1]([C:3]1[C:12]2[C:7](=[C:8]([O:15][CH3:16])[C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH:4]=1)#[N:2].CO.C(OCC)C.[C-:24]#[N:25].[K+]>O>[C:1]([CH:3]1[C:12]2[C:7](=[C:8]([O:15][CH3:16])[C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH:4]1[C:24]#[N:25])#[N:2] |f:3.4|
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CCCC2=C(C(=CC=C12)OC)OC
|
Name
|
|
Quantity
|
315 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
NH4OAc
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred mechanically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with 60° water, cold 50% aqueous MeOH
|
Type
|
CUSTOM
|
Details
|
dried (high-vacuum)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1C(CCC2=C(C(=CC=C12)OC)OC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |